molecular formula C16H13F2N5OS B2488981 N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251616-03-1

N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2488981
CAS No.: 1251616-03-1
M. Wt: 361.37
InChI Key: JAUUKFOCBYRVEC-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13F2N5OS and its molecular weight is 361.37. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds structurally similar to the one have been synthesized and studied for their vibrational spectra and electronic properties. Such studies are foundational for understanding the potential of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good light-harvesting efficiency and free energy of electron injection, making them viable for photovoltaic applications. Their non-linear optical (NLO) activity has also been investigated, providing insights into their potential use in optical and electronic devices. Molecular docking studies hint at their interaction with biological targets like Cyclooxygenase 1 (COX1), suggesting biomedical applications as well (Mary et al., 2020).

Radiolabeling for SPECT Imaging

Imidazo[1,2-α]pyridines, structurally related to the compound of interest, have been developed as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds, labeled with [123I], were synthesized for potential in vivo studies of the PBR using SPECT imaging, demonstrating the utility of such compounds in diagnostic imaging and neurological research (Katsifis et al., 2000).

Metabolic Stability in Drug Development

Research on compounds with the benzothiazole ring structure has highlighted the challenge of metabolic deacetylation, affecting their stability and efficacy. By examining various heterocyclic analogues, scientists aim to enhance metabolic stability, which is crucial for the development of effective therapeutic agents. This investigation into structural modifications to prevent deacetylation underscores the importance of chemical stability in drug design (Stec et al., 2011).

Antioxidant Activity of Coordination Complexes

The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) have shown significant antioxidant activity. These findings reveal the potential of such compounds in developing antioxidant therapies and their role in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Synthesis of Fused Azines

A novel class of pyridazin-3-one derivatives has been synthesized, showcasing a general route for creating fused azines. This research highlights the versatility of such compounds in organic synthesis, providing pathways to new chemical entities with potential applications in materials science and pharmaceutical chemistry (Ibrahim & Behbehani, 2014).

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5OS/c1-10-7-23(9-19-10)13-5-6-15(22-21-13)25-8-14(24)20-16-11(17)3-2-4-12(16)18/h2-7,9H,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUUKFOCBYRVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.